![molecular formula C14H8F5NO B4966519 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)

2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

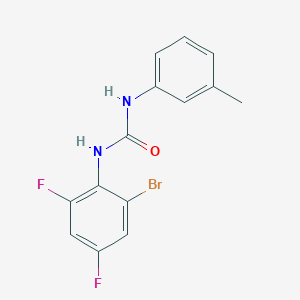

The synthesis of compounds similar to 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves complex organic synthesis techniques, incorporating fluorine atoms into the molecular structure. For instance, the use of N-(difluorophenyl)benzamides and their isomers demonstrates the incorporation of fluorine and its effects on molecular aggregation through N–H⋯OC intermolecular interactions, often alongside C–H⋯O/F/π interactions (Mocilac, Osman, & Gallagher, 2016).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like this compound is characterized by the presence of fluorine atoms, which significantly influence the overall geometry, electronic distribution, and intermolecular interactions. Crystal structure analyses reveal the importance of fluorine in facilitating aggregation and complex interactions, such as short C–H⋯F contacts, contributing to the stability and properties of the compounds (Mocilac, Osman, & Gallagher, 2016).

Chemical Reactions and Properties

Fluorine's electronegativity and size influence the chemical reactivity of compounds like this compound. For example, the presence of difluorophenyl groups has been shown to affect glycosylation reactions' stereoselectivity, demonstrating the role of fluorine in altering chemical behavior and reactivity (Crich & Vinogradova, 2007).

Physical Properties Analysis

The physical properties of fluorinated benzamides are significantly affected by fluorine atoms, impacting solubility, melting points, and crystal structures. Studies on similar compounds highlight the role of fluorine in determining the physical characteristics, including solubility in organic solvents and melting behaviors, which are crucial for pharmaceutical and material science applications (Demir et al., 2016).

Mecanismo De Acción

Target of Action

It is categorized as an insect growth regulator and insect chemosterilant , suggesting that it likely interacts with specific proteins or receptors that regulate insect development and reproduction.

Mode of Action

As an insect growth regulator and chemosterilant, it may interfere with the normal development and reproductive processes of insects

Biochemical Pathways

Given its categorization as an insect growth regulator and chemosterilant, it is plausible that it affects pathways related to insect development and reproduction .

Result of Action

Given its classification as an insect growth regulator and chemosterilant, it likely results in disrupted development and sterilization in insects .

Propiedades

IUPAC Name |

2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO/c15-10-2-1-3-11(16)12(10)13(21)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQPNLXGJMZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)

![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)

amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)

![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)

![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)

![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)

![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)